molecular formula C12H16N4S B2581938 4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine CAS No. 40106-64-7

4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2581938
CAS No.: 40106-64-7
M. Wt: 248.35
InChI Key: XZDVBEHIIWOKGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine” is C12H16N4S . The average mass is 248.347 Da and the monoisotopic mass is 248.109573 Da .

Scientific Research Applications

Synthesis and Biological Interest

The synthesis of 4-hydrazino derivatives and their condensation with other reagents has led to the creation of compounds with potential antimicrobial activity. For instance, the work by Abdel-Fattah et al. (2006) involves the synthesis of various thienopyrimidine derivatives, showcasing the antimicrobial testing of newly synthesized compounds. This highlights the compound's utility in generating biologically active molecules (Abdel-Fattah, Kandeel, Abdel-Hakeem, & Fahmy, 2006).

Anticancer Activity

Further exploration into the compound's applications reveals its use in the development of anticancer agents. Kandeel et al. (2012) synthesized a series of derivatives showing significant antitumor activity against various cancer cell lines, indicating the compound's relevance in cancer research. This demonstrates the potential of such derivatives as anticancer drugs with enhanced activity and selectivity (Kandeel, Mounir, Refaat, & Kassab, 2012).

Antimicrobial and Anticancer Properties

The compound's derivatives also exhibit a wide range of antimicrobial activities, as illustrated by research conducted by Ahmed et al. (2020), where new thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial properties, showing significant activity against various strains of bacteria and fungi (Ahmed, Sayed, Saber, Hassanien, El‐Dean, & Tolba, 2020).

Properties

IUPAC Name

8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2,4,6-tetraen-3-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-16-11-10-8-5-3-1-2-4-6-9(8)17-12(10)15-7-14-11/h7H,1-6,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDVBEHIIWOKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=C(N=CN=C3S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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